
Angiogenesis inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is particularly significant in the context of cancer treatment, as it can prevent the growth and spread of tumors by restricting their blood supply . Angiogenesis Inhibitor 3 has shown promise in various preclinical and clinical studies, making it a valuable asset in the fight against cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 3 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include organic solvents, acids, bases, and transition metal catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: Angiogenesis Inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological properties. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .
Applications De Recherche Scientifique
Angiogenesis Inhibitor 3 has a wide range of scientific research applications, including:
Mécanisme D'action
Angiogenesis Inhibitor 3 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It interferes with the signaling pathways that promote the growth and migration of endothelial cells, which are essential for blood vessel formation . The compound binds to receptors on the surface of endothelial cells, blocking the action of pro-angiogenic factors such as vascular endothelial growth factor and fibroblast growth factor . This inhibition prevents the formation of new blood vessels, thereby restricting the blood supply to tumors and inhibiting their growth .
Comparaison Avec Des Composés Similaires
- Cabozantinib (Cometriq)
- Everolimus (Afinitor)
- Lenalidomide (Revlimid)
- Lenvatinib mesylate (Lenvima)
- Pazopanib (Votrient)
- Ramucirumab (Cyramza)
- Regorafenib (Stivarga)
Propriétés
Formule moléculaire |
C44H42BrN3O9 |
|---|---|
Poids moléculaire |
836.7 g/mol |
Nom IUPAC |
[(1S,14S)-19-bromo-9,20,25-trimethoxy-15,30-dimethyl-11-nitro-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-21-yl] benzoate |
InChI |
InChI=1S/C44H42BrN3O9/c1-46-17-15-27-21-35(52-3)38-23-31(27)33(46)19-25-11-13-29(14-12-25)55-37-22-28(32(48(50)51)24-36(37)53-4)20-34-39-30(16-18-47(34)2)40(45)42(54-5)43(41(39)56-38)57-44(49)26-9-7-6-8-10-26/h6-14,21-24,33-34H,15-20H2,1-5H3/t33-,34-/m0/s1 |
Clé InChI |
MLOAMUYYMSJIRP-HEVIKAOCSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


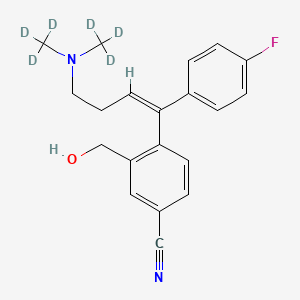
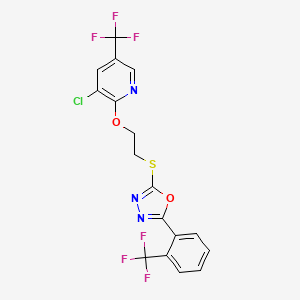
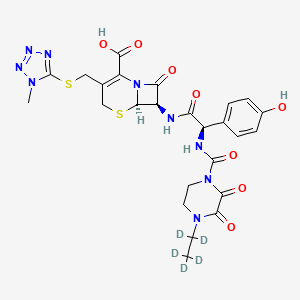
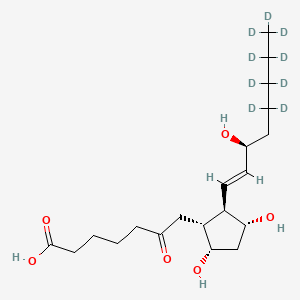

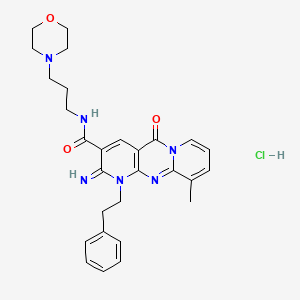
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
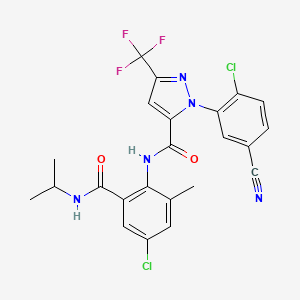

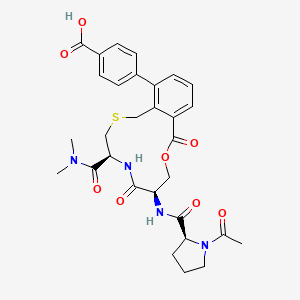

![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
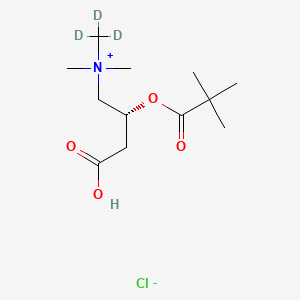
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
